molecular formula C8H19NO2 B3054343 Ammonium octanoate CAS No. 5972-76-9

Ammonium octanoate

Cat. No.: B3054343
CAS No.: 5972-76-9
M. Wt: 161.24 g/mol
InChI Key: GEWYFWXMYWWLHW-UHFFFAOYSA-N
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Description

Ammonium octanoate (CAS 5972-76-9) is the ammonium salt of octanoic acid, serving as a versatile reagent in scientific research. Its structure, CH₃(CH₂)₆COO⁻NH₄⁺, confers surfactant properties, making it invaluable for forming and studying micelles. Small angle neutron scattering studies have shown that it forms spherical micelles with a micellar weight of approximately 1640 . This fundamental characteristic is exploited in nanoparticle synthesis, where it acts as a surfactant to control the nucleation and crystal growth of materials like hydroxyapatite (HAP), leading to smoother, more corrosion-resistant coatings for biomedical implants . In biotechnology, it is a key substrate for microbial cultivation, providing both a carbon and nitrogen source. It is notably used in the production of medium-chain-length polyhydroxyalkanoates (PHA), a class of biopolymers, by bacteria such as Pseudomonas pseudoalcaligenes CECT5344, even under challenging conditions like the presence of cyanide . The compound is synthesized via a neutralization reaction between octanoic acid and ammonia, typically yielding a high-purity product suitable for laboratory applications . Researchers also utilize it in toxicological models, such as investigating synergistic effects with fatty acids on hepatic coma, mediated by elevated blood ammonia . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

5972-76-9

Molecular Formula

C8H19NO2

Molecular Weight

161.24 g/mol

IUPAC Name

azane;octanoic acid

InChI

InChI=1S/C8H16O2.H3N/c1-2-3-4-5-6-7-8(9)10;/h2-7H2,1H3,(H,9,10);1H3

InChI Key

GEWYFWXMYWWLHW-UHFFFAOYSA-N

SMILES

CCCCCCCC(=O)[O-].[NH4+]

Canonical SMILES

CCCCCCCC(=O)O.N

Other CAS No.

5972-76-9

Related CAS

124-07-2 (Parent)

Origin of Product

United States

Preparation Methods

Neutralization Reaction Method

Laboratory-Scale Synthesis

The neutralization of octanoic acid ($$ \text{CH}3(\text{CH}2)6\text{COOH} $$) with ammonia ($$ \text{NH}3 $$) is the most straightforward method for synthesizing ammonium octanoate. The reaction proceeds as follows:

$$
\text{CH}3(\text{CH}2)6\text{COOH} + \text{NH}3 \rightarrow \text{CH}3(\text{CH}2)6\text{COONH}4
$$

In a typical procedure, octanoic acid is dissolved in deionized water under constant stirring. Anhydrous ammonia gas is then bubbled through the solution until the pH stabilizes at neutrality (pH 7.0). The exothermic reaction requires temperature control (20–25°C) to prevent thermal decomposition. The resulting solution is evaporated under reduced pressure to yield a crystalline solid, which is further purified via recrystallization from ethanol.

Key Parameters:
  • Molar Ratio : Stoichiometric equivalence (1:1) ensures complete neutralization.
  • Solvent : Aqueous medium optimizes proton transfer and ion dissociation.
  • Yield : Laboratory-scale reactions typically achieve 85–92% yield.

Industrial Production

Industrial synthesis employs continuous-flow reactors to enhance scalability and consistency. Octanoic acid and aqueous ammonia are fed into a reactor at controlled rates, with real-time pH monitoring to maintain neutrality. Post-reaction, the mixture undergoes vacuum evaporation to remove water, followed by spray drying to obtain a free-flowing powder. Recrystallization in ethanol or methanol ensures >99% purity for commercial applications.

Industrial Challenges:
  • Byproduct Formation : Excess ammonia may lead to ammonium bicarbonate contamination, necessitating stringent gas-flow regulation.
  • Energy Efficiency : Evaporation accounts for 70% of energy consumption, prompting adoption of membrane filtration for solvent recovery.

Catalytic Dehydration Methods

Use of Heterogeneous Catalysts

Recent advances leverage heterogeneous catalysts to streamline this compound synthesis. For instance, RuWOx/MgAl2O4 and MgAl2O4 catalysts enable dehydration at elevated temperatures and pressures:

$$
\text{CH}3(\text{CH}2)6\text{COONH}4 \xrightarrow{\text{Catalyst}} \text{CH}3(\text{CH}2)6\text{CONH}2 + \text{H}_2\text{O}
$$

In a representative protocol, octanoic acid and ammonia react at 200°C under 6 bar NH3 pressure in cyclopentyl methyl ether (CPME). RuWOx/MgAl2O4 achieves 78% conversion efficiency within 2 hours, whereas pure MgAl2O4 attains 65% due to slower kinetics.

Table 1: Catalytic Performance Comparison
Catalyst Temperature (°C) Pressure (bar NH3) Conversion Efficiency (%)
RuWOx/MgAl2O4 200 6 78
MgAl2O4 200 6 65

Reaction Optimization and Parameters

Effect of Temperature

Elevated temperatures accelerate neutralization but risk ammonium decomposition. Optimal laboratory conditions (20–25°C) balance reaction rate and product stability. Catalytic methods, however, require 150–200°C to activate dehydration pathways.

Effect of Pressure

High-pressure environments (6 bar NH3) favor ammonia solubility in nonpolar solvents like CPME, enhancing reaction rates by 40% compared to atmospheric conditions.

Purification Techniques

Recrystallization

Ethanol recrystallization removes residual octanoic acid and ammonium bicarbonate. X-ray diffraction (XRD) analysis confirms monoclinic crystal structure purity (>99%).

Solvent Extraction

Liquid-liquid extraction using dichloromethane isolates this compound from aqueous byproducts, achieving 95% recovery in industrial settings.

Comparative Analysis of Synthesis Methods

Table 2: Method Comparison
Parameter Neutralization Catalytic Dehydration
Yield (%) 85–92 65–78
Scalability High Moderate
Energy Intensity Low High
Purity (%) >99 90–95

Applications Influenced by Synthesis Method

High-purity this compound from neutralization is preferred for pharmaceuticals, whereas catalytic derivatives suit surfactant production. Industrial-grade material tolerates 90–95% purity for detergent formulations.

Chemical Reactions Analysis

Types of Chemical Reactions

Ammonium octanoate participates in several types of chemical reactions, including neutralization, decomposition, and substitution.

  • Neutralization: this compound is a product of a neutralization reaction between octanoic acid and ammonia.

  • Decomposition: Upon heating, this compound decomposes to release ammonia and octanoic acid.

    C7H15COONH4ΔC7H15COOH+NH3\text{C}_7\text{H}_{15}\text{COONH}_4\xrightarrow{\Delta}\text{C}_7\text{H}_{15}\text{COOH}+\text{NH}_3
  • Substitution: this compound can undergo substitution reactions where the ammonium ion is replaced by other cations in solution, leading to the formation of various other ammonium salts.

Reaction Conditions and Products

The specific reagents and conditions influence the outcome of this compound reactions.

Reaction TypeReagents and ConditionsMajor Products Formed
NeutralizationOctanoic acid and ammonia in waterThis compound
DecompositionHeating under controlled conditionsAmmonia and octanoic acid
SubstitutionReacting with other cations in solutionVarious ammonium salts, depending on the substituting cation

Role as a Surfactant

This compound's mechanism of action is primarily based on its surfactant properties. It reduces the surface tension of aqueous solutions, enabling it to interact with cell membranes and other biological structures. The ammonium ion can also participate in ionic interactions, influencing biochemical pathways.

Hydrophobic interactions are significant in self-assembly, folding, and association processes . Surfactants like this compound play a crucial role in these processes by reducing surface tension.

Comparison with Similar Compounds

This compound can be compared to similar compounds with different carbon chain lengths, such as ammonium nonanoate and ammonium decanoate. this compound has a specific chain length that balances hydrophobic and hydrophilic properties. This balance makes it effective as a surfactant compared to its longer-chain counterparts, which may have higher hydrophobicity and lower water solubility.

Reactions of Ammonium Ion

The ammonium ion (NH4+) is formed by the reaction between acids and aqueous ammonia :

NH3 aq +H+ aq NH4+ aq \text{NH}_3\text{ aq }+\text{H}^+\text{ aq }\leftrightarrow \text{NH}_4^+\text{ aq }

Addition of concentrated hydroxide ion solutions evolves NH3 gas :

NH4+ aq +OH aq NH3 aq +H2O l \text{NH}_4^+\text{ aq }+\text{OH}^-\text{ aq }\leftrightarrow \text{NH}_3\text{ aq }+\text{H}_2\text{O l }

The ammonia gas can be identified by its characteristic odor and its ability to turn moistened red litmus paper blue .

Scientific Research Applications

Scientific Research Applications

1. Chemistry: Surfactant in Nanoparticle Synthesis
Ammonium octanoate is utilized as a surfactant in the synthesis of nanoparticles. Its ability to reduce surface tension facilitates the formation of stable colloidal systems, essential for developing various nanomaterials used in electronics and pharmaceuticals.

2. Biology: Cell Membrane Studies
In biological research, this compound is employed to study cell membrane interactions. Its surfactant properties allow it to integrate into lipid bilayers, providing insights into membrane dynamics and permeability.

3. Medicine: Antimicrobial Investigations
Research has indicated potential antimicrobial properties of this compound. Studies suggest that it may inhibit the growth of certain bacteria and fungi, making it a candidate for further exploration in antimicrobial therapies .

4. Environmental Science: Wastewater Treatment
this compound has been investigated for its role in wastewater treatment processes, particularly in enhancing the biodegradation of organic pollutants. Its surfactant nature aids in emulsifying oils and greases, improving their removal from water.

Case Studies

Case Study 1: Pseudomonas oleovorans Growth
A study involving Pseudomonas oleovorans demonstrated that varying the carbon-to-nitrogen ratio (C0/N0) with this compound as the carbon source influenced growth dynamics significantly. Under nitrogen-limited conditions, the organism exhibited enhanced polyhydroxyalkanoate (PHA) production, indicating the compound's utility in biopolymer synthesis .

Case Study 2: Neurotoxicology Research
Research on rat hippocampal slices revealed that high concentrations of this compound could mimic neurotoxic effects similar to hypoxic conditions. This finding supports its potential use in neurotoxicity studies, helping to elucidate mechanisms of neuronal injury .

Industrial Applications

1. Cleaning Agents and Detergents
Due to its surfactant properties, this compound is incorporated into formulations for cleaning agents and detergents. It enhances cleaning efficiency by lowering surface tension and improving wetting properties.

2. Agricultural Uses
this compound is also utilized in agricultural formulations as a component of chemical repellents aimed at altering animal behavior and protecting crops from pests .

Mechanism of Action

The mechanism of action of ammonium octanoate is primarily based on its surfactant properties. It reduces the surface tension of aqueous solutions, allowing it to interact with cell membranes and other biological structures. The ammonium ion can also participate in ionic interactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Sodium Octanoate

Research Findings

Acid-Base Balance (Table 1)
Parameter Sodium Octanoate Sodium Chloride
SIDa (mEq/L) 36.2 ± 2.5 33.2 ± 4.2
SIG (mEq/L) Slightly elevated Lower
Key Insight : Sodium octanoate increases strong ion difference (SIDa) and unmeasured anions (SIG) more than sodium chloride, influencing metabolic acidosis management.
Toxicity and Biomedical Effects
  • Ammonium Octanoate: Coma incidence rises to 100% when combined with subcoma doses of sodium octanoate, correlating with blood ammonia levels >2200 µg/100 mL .
  • Sodium Octanoate: Alone, it alters blood-brain barrier permeability at 0.39–1.14 mmol/kg/h in toxin models .

Comparison with Ethyl Octanoate

Functional Roles

  • Ethyl Octanoate (CH₃(CH₂)₆COOCH₂CH₃): A volatile ester critical in food and beverage aromas (e.g., sour apple in wines) .
  • This compound: Non-volatile, used in non-sensory applications like microbial growth.

Industrial and Sensory Impact (Table 2)

Parameter Ethyl Octanoate This compound
Primary Use Flavor enhancer in wines, beers, and foods Microbial growth and PHA production
Concentration in Wines 4× higher in wild yeast vs. mutants Not applicable
Key Insight : Ethyl octanoate contributes to fruity notes in wines, while this compound supports biopolymer synthesis .

Comparison with Other Octanoate Salts

Bromoxynil Octanoate

  • Application : Herbicide with FAO specifications for purity (>930 g/kg) .
  • Contrast: Unlike this compound, bromoxynil octanoate is tailored for agricultural pest control rather than biochemical processes.

Choline Octanoate

  • Structure: Combines choline (trimethylammonium cation) with octanoate .
  • Potential Use: Unclear in evidence but structurally analogous to this compound, suggesting possible applications in drug delivery or lipid metabolism.

Poly(GA-carboxylate) Copolymers

  • Role: Octanoate-substituted copolymers exhibit improved mechanical properties vs. glycidyl azide polymer (GAP) .
  • Contrast: Material science applications diverge from this compound’s microbial and medical uses.

Comparative Analysis of Microbial Growth and PHA Production (Table 3)

Strain/Substrate Specific Growth Rate (h⁻¹) PHA Accumulation (wt%) Reference
P. putida KT2440 (Octanoate) 0.26 ± 0.01 48 ± 2
P. putida KT2442 (Octanoate) 0.29 ± 0.01 40 ± 10
P. pseudoalcaligenes (Octanoate + NH₄⁺) N/A Significant accumulation under cyanide stress
Key Insight : this compound supports robust PHA synthesis even in toxic environments, unlike sodium octanoate’s role in acid-base studies.

Q & A

Q. What are the recommended methods for synthesizing and characterizing ammonium octanoate in laboratory settings?

this compound (C8H19NO2) is synthesized by neutralizing octanoic acid with ammonium hydroxide. Key characterization techniques include:

  • Melting Point Analysis : The compound exhibits a broad melting range (70–85°C) due to impurities or hydration states .
  • Solubility Testing : It is soluble in polar solvents like acetic acid and ethanol but hygroscopic, requiring storage in desiccators to prevent moisture absorption .
  • Refractive Index and Density : Estimated values (1.4476 and 1.0160 g/cm³, respectively) can help verify purity during synthesis .
  • Derivatization for GC-MS : Isobutyl esterification improves sensitivity (LLOQ: 0.43 μM) compared to methyl esters, enabling accurate quantification of isotopic enrichment in metabolic studies .

Q. How do solubility and stability of this compound influence experimental design in aqueous systems?

this compound’s hygroscopic nature necessitates strict humidity control during storage. Its solubility in acetic acid and ethanol allows for stock solutions in non-aqueous media, but aqueous dissolution requires pH adjustments to avoid precipitation. Stability studies should monitor decomposition under varying temperatures and pH, as carboxylate salts can hydrolyze in acidic conditions .

Advanced Research Questions

Q. How can discrepancies in isotopic enrichment data for octanoate metabolism be resolved in tracer studies?

Discrepancies between dietary and plasma octanoate enrichment (e.g., −28.5% deviation in mixed-nutrient trials) arise from confounding factors like lipogenesis from glucose. Methodological improvements include:

  • Controlled Nutrient Protocols : Isolate MCT (medium-chain triglyceride) administration from carbohydrates/proteins to minimize unlabeled octanoate synthesis .
  • GC-MS Optimization : Use isobutyl esters over methyl esters for higher specificity (m/z 127.1 and 131.1 fragments) and reduced baseline noise .
  • Steady-State Validation : Ensure isotopic equilibrium by sampling after 120–180 minutes of continuous infusion .

Q. What advanced analytical techniques are critical for quantifying octanoate in complex biological matrices?

  • Gas Chromatography–Mass Spectrometry (GC-MS) : Derivatization with isobutyl esters enhances sensitivity (20x lower LLOQ vs. methyl esters) and reduces background interference. Quantify using selected ion monitoring (SIM) for m/z 127.1 (unlabeled) and 131.1 (13C4-labeled) .
  • Raman Multivariate Curve Resolution (MCR) : Probes hydration shells of carboxylates to assess structural changes in aqueous systems, useful for studying octanoate’s interaction with biomolecules .

Q. How does octanoate induce adipogenic differentiation, and what variables affect reproducibility in cell culture models?

Octanoate promotes lipid accumulation in preadipocytes via:

  • Metabolic Flux Modulation : Enhanced acyl-CoA synthetase activity (e.g., FadD mutants in E. coli) increases octanoate uptake and β-oxidation, influencing adipocyte maturation .
  • Nutrient Synergy : Co-administration with insulin or glucocorticoids amplifies differentiation, but glucose in media can skew results by fueling lipogenesis. Use glucose-free buffers during octanoate exposure to isolate its effects .

Q. What experimental controls are essential when studying octanoate’s role in acid-base homeostasis?

In comparative studies (e.g., sodium octanoate vs. NaCl):

  • Stewart Analysis : Monitor strong ion difference (SIDa/SIDe) and lactate levels to distinguish octanoate’s alkalinizing effect from chloride-induced acidosis .
  • Dose Calibration : Account for octanoate’s higher solubility and rapid metabolism, which may require lower molar equivalents compared to other salts .

Methodological Considerations for Data Interpretation

Q. How should researchers address confounding variables in octanoate tracer studies?

  • Priming Dose Calibration : Pre-infuse a labeled octanoate bolus to accelerate isotopic equilibrium in plasma .
  • Background Subtraction : In GC-MS, subtract endogenous octanoate levels using fasted-state baseline measurements .
  • Statistical Thresholds : Define biological variation limits (e.g., ±20% deviation) to distinguish experimental noise from physiological outliers .

Q. What strategies improve reproducibility in octanoate-driven metabolic assays?

  • Enzyme Activity Assays : Use Michaelis-Menten kinetics with decanoate or oleate as controls to mitigate high background activity from octanoate’s solubility .
  • Inter-Lab Validation : Share protocols for derivatization (e.g., isobutyl ester steps) and instrumentation settings to standardize GC-MS outputs .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.